molecular formula C15H13BrFNO2 B5825883 5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide

Cat. No.: B5825883
M. Wt: 338.17 g/mol
InChI Key: MFHFLQADSRECHT-UHFFFAOYSA-N
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Description

5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide is an aromatic amide compound that features a bromine atom, a fluorophenyl group, a methoxy group, and a methyl group attached to a benzamide core

Properties

IUPAC Name

5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c1-9-6-10(16)7-13(14(9)20-2)15(19)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHFLQADSRECHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide typically involves the following steps:

    Amidation: The formation of the amide bond by reacting the brominated benzene derivative with 3-fluoroaniline.

    Methylation: The addition of the methyl group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination, amidation, methoxylation, and methylation reactions, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with fewer functional groups.

    Hydrolysis: 3-fluoroaniline and 5-bromo-2-methoxy-3-methylbenzoic acid.

Scientific Research Applications

5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide
  • 5-bromo-N-[(3-fluorophenyl)methyl]-2-methylaniline

Uniqueness

5-bromo-N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

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